molecular formula C6H2Cl2O3 B033748 Furan-2,3-dicarbonyl dichloride CAS No. 104721-76-8

Furan-2,3-dicarbonyl dichloride

Cat. No. B033748
M. Wt: 192.98 g/mol
InChI Key: BMBDJILYIZBBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2,3-dicarbonyl dichloride, also known as furan-2,3-dicarbonyl chloride, is a chemical compound with the molecular formula C6H2Cl2O2. It is a versatile building block for the synthesis of various organic compounds. Furan-2,3-dicarbonyl dichloride has been extensively studied for its diverse applications in the field of scientific research.

Mechanism Of Action

The mechanism of action of Furan-2,3-dicarbonyl dichloridecarbonyl dichloride involves the formation of a reactive intermediate, which undergoes various chemical reactions to yield the desired organic compound. The intermediate can react with various nucleophiles such as amines, alcohols, and thiols to form the corresponding derivatives.

Biochemical And Physiological Effects

Furan-2,3-dicarbonyl dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported to possess moderate toxicity and can cause eye and skin irritation upon contact.

Advantages And Limitations For Lab Experiments

Furan-2,3-dicarbonyl dichloride is a versatile building block for the synthesis of various organic compounds. It has the advantage of being easily synthesized from readily available starting materials. However, its use can be limited by its moderate toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of Furan-2,3-dicarbonyl dichloridecarbonyl dichloride in scientific research. One direction is the synthesis of novel pyridine derivatives with potential applications in the pharmaceutical industry. Another direction is the synthesis of 2,5-diketopiperazines with enhanced antibacterial and antifungal properties. Additionally, Furan-2,3-dicarbonyl dichloridecarbonyl dichloride can be used as a building block for the synthesis of various other organic compounds with diverse applications.

Synthesis Methods

The synthesis of Furan-2,3-dicarbonyl dichloridecarbonyl dichloride is carried out by the reaction of Furan-2,3-dicarbonyl dichloridecarboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction yields Furan-2,3-dicarbonyl dichloridecarbonyl dichloride along with hydrogen chloride gas as a byproduct.

Scientific Research Applications

Furan-2,3-dicarbonyl dichloride has been used as a key intermediate in the synthesis of various organic compounds. It has been utilized in the synthesis of pyridine derivatives, which have potential applications in the pharmaceutical industry. Furan-2,3-dicarbonyl dichloride has also been used in the synthesis of 2,5-diketopiperazines, which have been found to possess antibacterial and antifungal properties.

properties

IUPAC Name

furan-2,3-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBDJILYIZBBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592791
Record name Furan-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,3-dicarbonyl dichloride

CAS RN

104721-76-8
Record name Furan-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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